molecular formula C16H19F3N2O5S B2594953 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097864-91-8

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2594953
CAS No.: 2097864-91-8
M. Wt: 408.39
InChI Key: VOVWURYOGZDVJJ-UHFFFAOYSA-N
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Description

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is known for its biological activity, and a trifluoromethylphenyl group, which can enhance the compound’s pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves a multi-step processThe reaction conditions often require the use of organic solvents such as toluene and catalysts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its hybrid structure, which combines features of known anticonvulsants with a trifluoromethylphenyl group. This combination enhances its pharmacokinetic properties and broadens its spectrum of activity .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O5S/c17-16(18,19)13-3-1-2-12(10-13)11-27(24,25)20-6-8-26-9-7-21-14(22)4-5-15(21)23/h1-3,10,20H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWURYOGZDVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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